

2,6-Dichlorobenzyl bromide electrophilicity of benzylic carbon

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Compound of Interest

Compound Name: 2,6-Dichlorobenzyl bromide

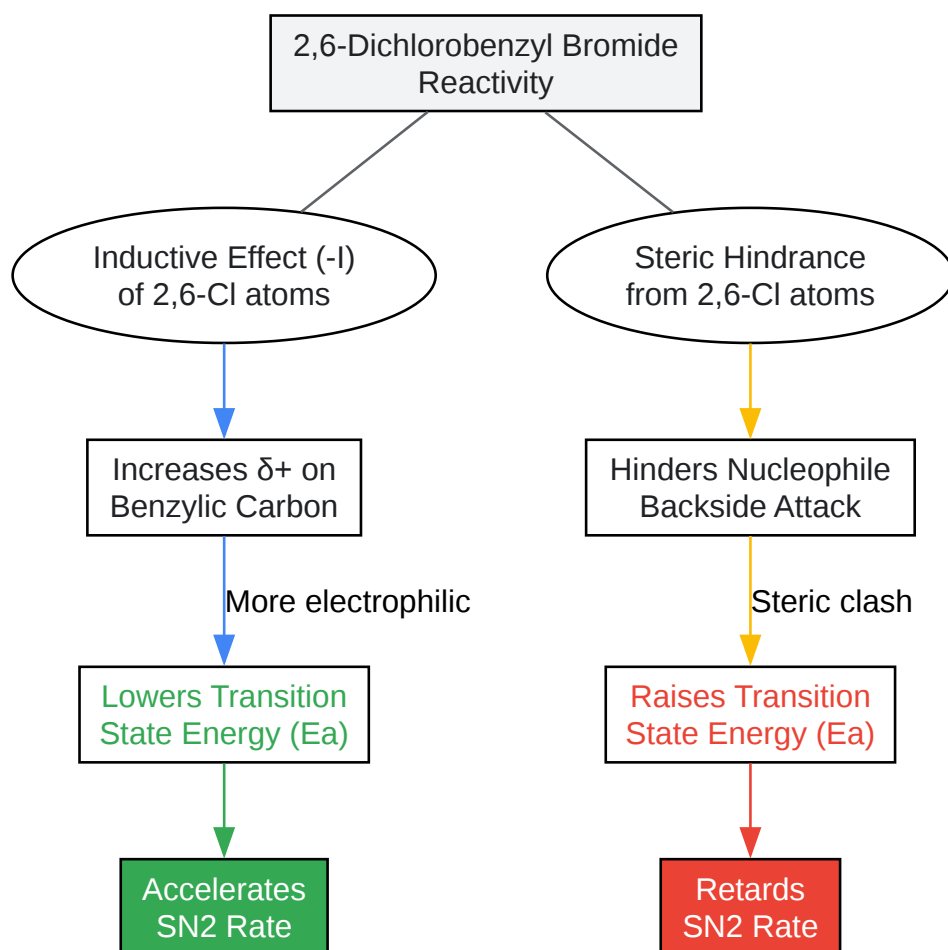
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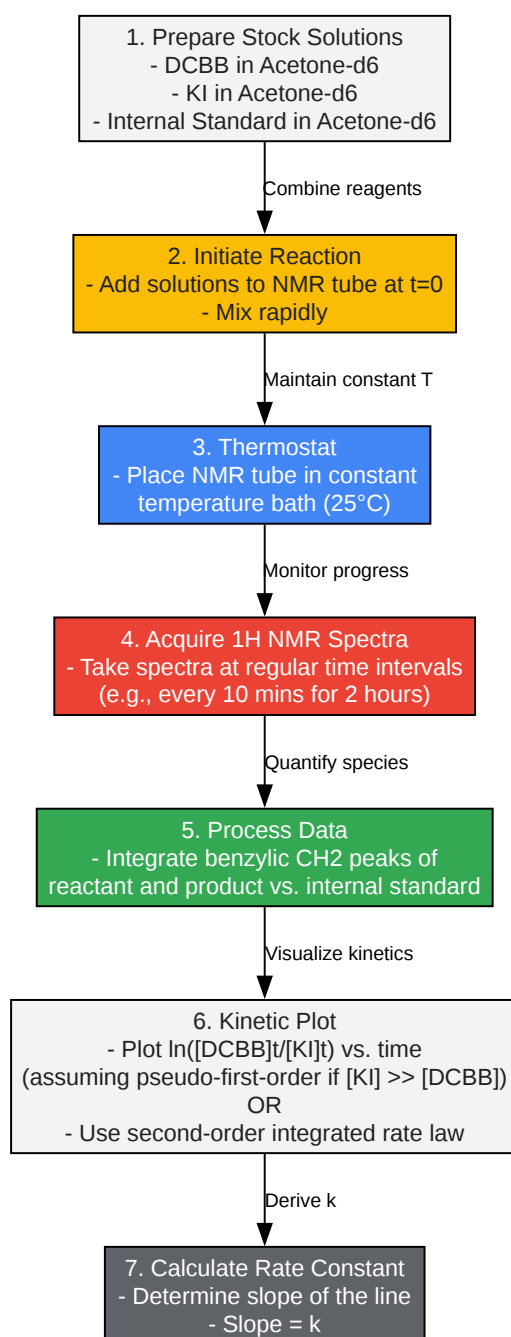
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Core Principles of Benzylic Carbon Electrophilicity

The reactivity of benzyl halides like **2,6-dichlorobenzyl bromide** is predominantly characterized by nucleophilic substitution reactions. The benzylic carbon is sp^3 hybridized and bonded to an electronegative bromine atom, creating a polar C-Br bond. This polarity induces a partial positive charge (δ^+) on the benzylic carbon, rendering it susceptible to attack by nucleophiles.

For primary benzylic halides, the operative mechanism is typically the bimolecular nucleophilic substitution (SN_2) pathway.^[2] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).^[2] This process proceeds through a high-energy trigonal bipyramidal transition state.





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References

- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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